molecular formula C8H9NO3 B1581635 ethyl 5-formyl-1H-pyrrole-2-carboxylate CAS No. 7126-50-3

ethyl 5-formyl-1H-pyrrole-2-carboxylate

Cat. No. B1581635
CAS RN: 7126-50-3
M. Wt: 167.16 g/mol
InChI Key: HTPFMOGFQKDFHX-UHFFFAOYSA-N
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Description

Ethyl 5-formyl-1H-pyrrole-2-carboxylate is a chemical compound with the CAS Number: 7126-50-3 . It has a molecular weight of 167.16 . The IUPAC name for this compound is ethyl 5-formyl-1H-pyrrole-2-carboxylate .


Molecular Structure Analysis

The InChI code for ethyl 5-formyl-1H-pyrrole-2-carboxylate is 1S/C8H9NO3/c1-2-12-8(11)7-4-3-6(5-10)9-7/h3-5,9H,2H2,1H3 . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

While specific chemical reactions involving ethyl 5-formyl-1H-pyrrole-2-carboxylate are not detailed in the retrieved sources, pyrrole-2-carboxaldehyde derivatives, which include this compound, can be chemically produced by the strong acid-catalyzed condensation of glucose and amino acid derivatives in vitro .


Physical And Chemical Properties Analysis

Ethyl 5-formyl-1H-pyrrole-2-carboxylate is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Conformational Studies

Ethyl 5-formyl-1H-pyrrole-2-carboxylate has been studied for its conformational properties using nuclear magnetic resonance (NMR). These studies provide insights into the activation parameters and the effects of substituents on its spectrum, enhancing our understanding of its structural dynamics in different conditions (Farnier & Drakenberg, 1975).

Synthesis and Molecular Structure Analysis

Research has been conducted on the synthesis and structure of various derivatives of ethyl 5-formyl-1H-pyrrole-2-carboxylate. These studies involve detailed spectral analyses and quantum chemical calculations, contributing to the field of organic chemistry and materials science (Singh et al., 2013).

Antimicrobial Agent Development

Ethyl 5-formyl-1H-pyrrole-2-carboxylate derivatives have been explored for their potential as antimicrobial agents. The synthesis of these compounds and their bioevaluation demonstrate their efficacy against various microorganisms, highlighting their potential in developing new antimicrobial drugs (Biointerface Research in Applied Chemistry, 2020).

Role in Organic Synthesis

This compound serves as a building block in organic synthesis, leading to the development of various bioactive molecules. It has been utilized in the formal synthesis of compounds like lycogarubin C and lamellarin G trimethyl ether, which have significant biological properties, including anti-tumor and anti-HIV activities (Gupton et al., 2014).

Chemical Characterization and Reaction Analysis

The compound is also a subject of chemical characterization and reaction studies. Investigations include the synthesis of its derivatives and analysis of their molecular structures and interactions, aiding in the understanding of its chemical behavior and potential applications in various fields (Singh et al., 2012).

Solvent-Free Synthesis Techniques

Research on solvent-free synthesis techniques using ethyl 5-formyl-1H-pyrrole-2-carboxylate has been conducted. These studies contribute to the development of more environmentally friendly and efficient synthesis methods in organic chemistry (Khajuria et al., 2013).

Safety And Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, H332, H335 . Precautionary measures include P261, P280, P305, P338, P351 .

properties

IUPAC Name

ethyl 5-formyl-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-2-12-8(11)7-4-3-6(5-10)9-7/h3-5,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTPFMOGFQKDFHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50313576
Record name ethyl 5-formyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50313576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-formyl-1H-pyrrole-2-carboxylate

CAS RN

7126-50-3
Record name 7126-50-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272667
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 5-formyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50313576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To DMF (1.3 mL, 17 mmol) cooled to 5-10° C. was added phosphorous oxychloride (1.5 mL) dropwise and the mixture was diluted with 1,2-dichloroethane (5 mL). The flask was then cooled to −10° C. and ethyl pyrrole-2-carboxylate (2.00 g, 14.4 mmol) in 1,2-dichloroethane (5 mL) was added dropwise over 5 min. The mixture was heated to reflux for 15 min, cooled to RT and ethyl acetate (15 mL), water (20 mL), and satd aq sodium bicarbonate (70 mL) were added. The layers were separated and the aqueous layer was extracted with diethyl ether (3×20 mL). The combined organic layers were washed with saturated sodium carbonate (50 mL), dried (Na2SO4) and the solvents were removed in vacuo. The resulting solid was purified by column chromatography on silica gel (300 g), eluting with 30% ethyl acetate in hexane to yield 1.0 g (42%) of the title compound as a pale yellow crystalline solid. 1H-NMR (400 MHz, CDCl3): δ 9.89 (br s, 1H), 9.67 (s, 1H), 6.95 (d, 1H, J=4.1 Hz), 6.94 (d, 1H, J=4.1 Hz), 4.38 (q, 2H, J=7.1 Hz), 1.39 (t, 3H, J=7.1).
Name
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
70 mL
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Six
Quantity
15 mL
Type
solvent
Reaction Step Seven
Yield
42%

Synthesis routes and methods II

Procedure details

To a solution of dimethylformamide (21 mL, 0.27 mol) in 75 mL of dichloroethane was added a solution of phosphorus oxychloride (25 mL, 0.27 mol) in 75 mL of dichloroethane at 0° C. The mixture was stirred at room temperature for 30 minutes and cooled to 0° C. To the mixture was added a solution of ethyl pyrrole-2-carboxylate (25 g, 0.18 mol) in 50 mL of dichloroethane dropwise. The resulting mixture was stirred at room temperature for 30 minutes and then at 40° C. for 1 hour. The mixture was poured into ice and basified to pH 11 with 5 N sodium hydroxide solution. The mixture was extracted with ethyl acetate and the extract washed with water, brine and dried over anhydrous sodium sulfate. The two products were separated by column chromatography (1:3 ethyl acetate:hexane) to give 15 g (50% yield) of 5-formyl-1H-pyrrole-2-carboxylic acid ethyl ester and 2 g (7% yield) of 4-formyl-1H-pyrrole-2-carboxylic acid ethyl ester. 1H-NMR (5-formyl-1H-pyrrole-2-carboxylic acid ethyl ester) (300 MHz, dimethylsulfoxide) δ 13.02 (br s, 1H, NH), 9.69 (s, 1H, CHO), 6.95 (d, 1H), 6.86 (d, 1H), 4.27 (q, 2H, CH3), 1.28 (t, 3H, CH3). MS m/z 167 [M+].
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
ethyl 5-formyl-1H-pyrrole-2-carboxylate

Citations

For This Compound
5
Citations
T Warashina, D Matsuura, T Sengoku… - … Process Research & …, 2018 - ACS Publications
… The residue was purified via column chromatography on silica gel (cyclohexane/AcOEt, 8/1) to afford pure ethyl 5-formyl-1H-pyrrole-2-carboxylate 3a (2.16 g, 89% yield). …
Number of citations: 16 pubs.acs.org
T Zhu, S Shen, Q Lu, X Ye, W Ding… - Oncology …, 2017 - spandidos-publications.com
… Ethyl-5-formyl-1H-pyrrole-2-carboxylate, 4-substituted thiosemicarbazide, ethanol and methanol were purchased from Beijing Chemical Works (Beijing, China). Elemental analyses (…
Number of citations: 12 www.spandidos-publications.com
MK Hunjan, S Panday, A Gupta, J Bhaumik… - The Chemical …, 2021 - Wiley Online Library
… , Takahashi, Yoda, Kimura group discussed the regioselective arrangements of pyrrole substartes, ethyl 4-formyl-1H-pyrrole-2-carboxylate and ethyl 5-formyl-1H-pyrrole-2-carboxylate, …
Number of citations: 50 onlinelibrary.wiley.com
DW Kim, JH Lee, HY Kim, J Shin, K Kim, S Lee, J Park… - PloS one, 2020 - journals.plos.org
… To a vial charged with ethyl 5-formyl-1H-pyrrole-2-carboxylate (100 mg, 0.598 mmol) in acetonitrile (2 mL) were added 2-bromo-4’-methoxyacetophenone (164.4 mg, 1.2 equiv) and …
Number of citations: 8 journals.plos.org
JK Laha, S Sharma, S Kirar… - The Journal of Organic …, 2017 - ACS Publications
A de novo design and synthesis of N-heteroaryl-fused vinyl sultams as templates for programming chemical reactions on vinyl sultam periphery or (hetero)aryl ring is described. The key …
Number of citations: 15 pubs.acs.org

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